molecular formula C14H11BrO2S B13493151 2-(Benzylsulfanyl)-4-bromobenzoic acid

2-(Benzylsulfanyl)-4-bromobenzoic acid

Cat. No.: B13493151
M. Wt: 323.21 g/mol
InChI Key: WVCXSDRFLZSIFQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-bromobenzoic acid is an organic compound that features a benzylsulfanyl group attached to a benzoic acid core, with a bromine atom at the para position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-bromobenzoic acid typically involves the reaction of 4-bromobenzoic acid with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the benzylsulfanyl linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in a substitution reaction.

    Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzylsulfanyl alcohol derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-4-bromobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzoic acid
  • 4-Bromobenzoic acid
  • Benzylsulfanyl derivatives

Uniqueness

2-(Benzylsulfanyl)-4-bromobenzoic acid is unique due to the presence of both the benzylsulfanyl and bromine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11BrO2S

Molecular Weight

323.21 g/mol

IUPAC Name

2-benzylsulfanyl-4-bromobenzoic acid

InChI

InChI=1S/C14H11BrO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

WVCXSDRFLZSIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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